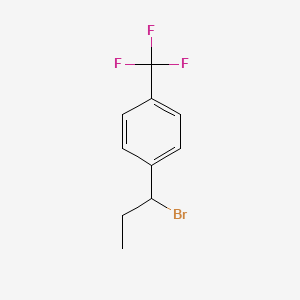

1-(1-Bromopropyl)-4-(trifluoromethyl)benzene

Vue d'ensemble

Description

1-(1-Bromopropyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a bromopropyl group and a trifluoromethyl group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(1-Bromopropyl)-4-(trifluoromethyl)benzene can be synthesized through the addition of hydrogen bromide to 1-phenylpropene. This reaction typically proceeds under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to achieve the required purity for industrial applications.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom on the propyl chain serves as a primary site for nucleophilic substitution (SN2 or SN1 mechanisms). Key reactions include:

The trifluoromethyl group’s electron-withdrawing effect stabilizes transition states in SN2 reactions, though steric bulk near the reaction center can slow kinetics .

Elimination Reactions

Under basic conditions, the compound undergoes β-elimination to form alkenes:

| Base | Conditions | Product | Yield |

|---|---|---|---|

| KOtBu | THF, 70°C | 4-(Trifluoromethyl)styrene | ~70% (Zaitsev product dominant) |

| DBU | Toluene, 110°C | Same as above | Higher selectivity for terminal alkene |

The reaction follows an E2 mechanism, with the bulky trifluoromethyl group favoring anti-periplanar geometry for hydrogen abstraction.

Coupling Reactions

The alkyl bromide participates in cross-coupling reactions under catalytic conditions:

Palladium-Catalyzed Aminocarbonylation

Using Pd/XantPhos catalysts and CO gas, the compound reacts with amines to form amides :

text1-(1-Bromopropyl)-4-(trifluoromethyl)benzene + Morpholine → 1-(1-Morpholinocarbonylpropyl)-4-(trifluoromethyl)benzene (Yield: 92%)

Conditions : Dioxane, 45°C, Et₃N as base.

Suzuki-Miyaura Coupling

Though less common for alkyl bromides, the compound couples with arylboronic acids under Ni catalysis :

textThis compound + PhB(OH)₂ → 1-(1-Phenylpropyl)-4-(trifluoromethyl)benzene (Yield: 65%)

Conditions : NiCl₂(dme), PCy₃, K₃PO₄, 80°C.

Radical Reactions

Photolytic or thermal initiation generates propyl radicals, enabling dimerization or hydrogen abstraction:

| Initiator | Conditions | Product |

|---|---|---|

| AIBN | Benzene, 80°C | 1,2-Di(4-(trifluoromethyl)phenyl)propane |

| UV Light | CCl₄, 25°C | 1-(1-Chloropropyl)-4-(trifluoromethyl)benzene |

Radical stability is enhanced by conjugation with the aromatic ring .

Influence of Substituents on Reactivity

The trifluoromethyl group impacts reactivity through:

Applications De Recherche Scientifique

Scientific Research Applications

-

Synthetic Chemistry

- Intermediate in Organic Synthesis : 1-(1-Bromopropyl)-4-(trifluoromethyl)benzene serves as a key intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of substituted benzene derivatives through nucleophilic substitution reactions.

- Reactivity : The bromine atom can participate in nucleophilic substitution reactions, while the trifluoromethyl group influences the compound's stability and reactivity.

-

Biological Activity

- Potential Antitumor Agent : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines. The presence of bromine and trifluoromethyl groups may contribute to the induction of apoptosis and cell cycle arrest .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to alterations in cellular functions .

-

Pharmaceutical Applications

- Drug Development : Investigated for its potential use in drug development, especially as a lead compound for targeting specific biological pathways. Its structural features may allow for modifications to enhance efficacy and reduce toxicity .

- Receptor Modulation : The compound has shown potential in modulating receptor activity, influencing critical signaling pathways within cells .

- Industrial Applications

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored halogenated compounds similar to this compound. The research identified significant cytotoxic effects against various cancer cell lines, attributing the mechanism to apoptosis induction and cell cycle arrest at specific phases (G0/G1) .

Case Study 2: Enzyme Interaction

Another investigation focused on the binding affinity of this compound to proteins involved in cancer progression. Results indicated that it binds effectively to target proteins, altering their conformation and inhibiting their activity, suggesting its potential as a therapeutic agent .

Mécanisme D'action

The mechanism of action of 1-(1-Bromopropyl)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the trifluoromethyl group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and processes.

Comparaison Avec Des Composés Similaires

- 1-(1-Bromopropyl)-3-chloro-5-(trifluoromethyl)benzene

- 1-(1-Bromopropyl)-2-fluoro-4-(trifluoromethyl)benzene

Comparison: 1-(1-Bromopropyl)-4-(trifluoromethyl)benzene is unique due to the specific positioning of the bromopropyl and trifluoromethyl groups on the benzene ring. This positioning can significantly influence the compound’s chemical properties and reactivity compared to its analogs.

Activité Biologique

1-(1-Bromopropyl)-4-(trifluoromethyl)benzene, also known by its CAS number 402-49-3, is a compound of interest in medicinal chemistry due to its unique structural features, including a bromopropyl group and a trifluoromethyl substituent. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H10BrF3

- Molecular Weight : 289.08 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and allowing the compound to influence cellular processes. The bromine atom may participate in nucleophilic substitution reactions, affecting enzyme activities and receptor interactions.

Anticancer Activity

Recent studies have investigated the anticancer potential of compounds similar to this compound. For instance, related compounds have shown pro-apoptotic effects in cancer cell lines such as A549 and HCT-116. These studies suggest that modifications to the compound's structure can lead to significant anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes. For example, it may inhibit butyrylcholinesterase and exhibit antioxidant properties by scavenging free radicals. Such activities are crucial for developing therapeutic agents targeting neurodegenerative diseases and oxidative stress-related conditions .

Study on Antitumor Activity

A systematic investigation into the anticancer properties of fluorinated compounds revealed that derivatives of this compound could induce cell cycle arrest in the G0/G1 phase in A549 cells. This arrest was accompanied by an increase in late apoptosis, indicating a potential mechanism for its antitumor activity .

Enzyme Interaction Studies

Research has shown that compounds with similar structures can interact with sterol biosynthesis pathways in organisms like Leishmania. The inhibition of CYP5122A1, an enzyme involved in this pathway, highlights the potential for these compounds as antiparasitic agents .

Data Summary

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H10BrF3 |

| Molecular Weight | 289.08 g/mol |

| Anticancer Activity | Induces apoptosis in A549 cells |

| Enzyme Inhibition | Butyrylcholinesterase |

Propriétés

IUPAC Name |

1-(1-bromopropyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3/c1-2-9(11)7-3-5-8(6-4-7)10(12,13)14/h3-6,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYZKUKDQBZDSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139148-44-0 | |

| Record name | 1-(1-bromopropyl)-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.